molecular formula C8H5F11O3 B1598048 Ethyl 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate CAS No. 79851-29-9

Ethyl 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate

Cat. No. B1598048
CAS RN: 79851-29-9
M. Wt: 358.11 g/mol
InChI Key: HJLWKGDZOZTKIS-UHFFFAOYSA-N
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Description

Ethyl 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate, also known as 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propionic acid ethyl ester, is a fluorinated organic compound with a wide range of applications in the fields of chemistry and biochemistry. It is a colorless liquid with a low melting point of -77.3 °C and a boiling point of 151.3 °C. Due to its unique properties, it has been used in a variety of scientific research applications, including as a solvent, a reagent, and a fuel additive.

Scientific Research Applications

Mechanism of Action

Target of Action

Ethyl 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate, also known as GenX, primarily targets the immune system . It has been found to affect T cell-dependent antibody responses (TDAR) and splenic lymphocyte subpopulations .

Mode of Action

GenX interacts with its targets by suppressing TDAR, particularly in females at higher doses . It also affects the number of T lymphocytes, with an increase observed in males at high doses . The number of b lymphocytes remains unchanged in both sexes .

Biochemical Pathways

GenX affects several biochemical pathways. It up-regulates fatty acid metabolism and PPAR signaling, and enhances mitochondrial and peroxisomal fatty acid β-oxidation . It also down-regulates complement and coagulation cascades .

Pharmacokinetics

GenX exhibits rapid, biphasic elimination characterized by a very fast alpha phase and a slower beta phase . Females have been observed to have less serum accumulation and higher clearance than males, while males have higher urine concentrations than females at all times and doses .

Result of Action

The action of GenX results in detectable changes in parameters affected by perfluorooctanoic acid (PFOA), a compound it was designed to replace . These changes include increased relative liver weight and peroxisome proliferation at high doses in both sexes . Genx appears less potent at suppressing tdar relative to pfoa .

Action Environment

Environmental factors can influence the action, efficacy, and stability of GenX. It is extremely persistent in the environment, and some bioaccumulate in wildlife and humans .

properties

IUPAC Name

ethyl 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F11O3/c1-2-21-3(20)4(9,6(12,13)14)22-8(18,19)5(10,11)7(15,16)17/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJLWKGDZOZTKIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F11O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50382166
Record name Ethyl 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate

CAS RN

79851-29-9
Record name Ethyl 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 79851-29-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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